4-(1,3-Dioxolan-2-yl)benzoic acid

CAS No.: 35849-02-6

Cat. No.: VC7886539

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35849-02-6 |

|---|---|

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | 4-(1,3-dioxolan-2-yl)benzoic acid |

| Standard InChI | InChI=1S/C10H10O4/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12) |

| Standard InChI Key | NTQFLFYOFQFWPM-UHFFFAOYSA-N |

| SMILES | C1COC(O1)C2=CC=C(C=C2)C(=O)O |

| Canonical SMILES | C1COC(O1)C2=CC=C(C=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

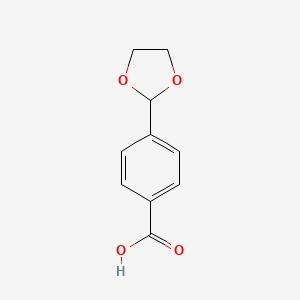

The compound’s structure features a benzoic acid group (-C₆H₄-COOH) para-substituted with a 1,3-dioxolane ring (Figure 1). The dioxolane moiety, a five-membered cyclic ether, introduces steric hindrance and electronic effects that influence reactivity. The IUPAC name, 4-(1,3-dioxolan-2-yl)benzoic acid, reflects this substitution pattern. Key structural descriptors include:

-

Rotatable bonds: 2 (contributing to conformational flexibility)

-

Polar surface area: 56 Ų (indicating moderate hydrophilicity)

Table 1: Physicochemical Properties of 4-(1,3-Dioxolan-2-yl)benzoic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 194.18 g/mol | |

| LogP | 1.61 | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 4-(1,3-Dioxolan-2-yl)benzoic acid typically involves a multi-step sequence starting from commercially available precursors. A common route includes:

-

Protection of carbonyl groups: Reacting 4-formylbenzoic acid with ethylene glycol under acidic conditions to form the dioxolane ring.

-

Purification: Recrystallization or chromatography to isolate the product.

This method achieves moderate yields (50–70%), with optimization focusing on catalyst selection (e.g., p-toluenesulfonic acid) and reaction time.

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and scalability:

-

Continuous flow reactors: Enhance heat transfer and reduce side reactions.

-

Solvent recovery systems: Minimize waste generation during purification.

Applications in Organic Synthesis

Versatile Intermediate

The compound’s dual functionality (carboxylic acid and cyclic ether) enables diverse transformations:

-

Esterification: Reacting with alcohols to form esters for polymer synthesis.

-

Amide coupling: Using carbodiimide reagents to create bioactive amides.

Table 2: Representative Reactions and Products

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Esterification | Methanol, H₂SO₄ | Plasticizers |

| Grignard Addition | RMgX, THF | Tertiary alcohols |

| Precaution | Implementation Example |

|---|---|

| Personal protective equipment (PPE) | Nitrile gloves, safety goggles |

| Ventilation | Fume hoods for powder handling |

| Supplier | Purity | Price Range (USD/mg) |

|---|---|---|

| Aikon International Limited | 95% | 104–169 |

| Enamine Ltd | 90% | 104–169 |

Prices vary based on order volume, with bulk purchases (≥10 g) attracting discounts up to 30% .

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the dioxolane ring to enhance bioactivity.

-

Green Chemistry Approaches: Developing solvent-free synthesis routes to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume